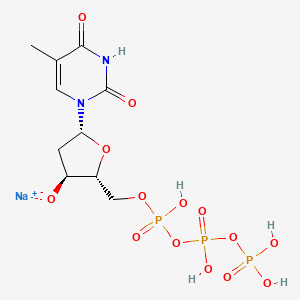
Thymidine 5'-triphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate is a nucleoside triphosphate used in various molecular biology applications. It is a derivative of thymidine, a nucleoside component of DNA, and plays a crucial role in DNA synthesis and repair. This compound is essential for polymerase chain reactions (PCR), DNA sequencing, and other DNA polymerase-based techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate typically involves the phosphorylation of thymidine. The process includes multiple steps:
Phosphorylation of Thymidine: Thymidine is first phosphorylated to thymidine monophosphate (TMP) using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Conversion to Thymidine Diphosphate (TDP): TMP is then converted to thymidine diphosphate (TDP) using pyrophosphate donors like pyrophosphoric acid.
Formation of Thymidine Triphosphate (TTP): Finally, TDP is phosphorylated to thymidine triphosphate (TTP) using additional phosphorylating agents.
Industrial Production Methods
In industrial settings, the production of 2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate involves large-scale chemical synthesis with stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Hydrolysis: Breaking down the compound into its constituent parts in the presence of water.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Hydrolysis: Often conducted in aqueous solutions at varying pH levels.
Phosphorylation/Dephosphorylation: Utilizes phosphorylating agents like POCl3 and bases like pyridine.
Major Products
Substitution Reactions: Yield modified nucleotides with different functional groups.
Hydrolysis: Produces thymidine and inorganic phosphate.
Phosphorylation/Dephosphorylation: Results in different phosphorylated forms of thymidine.
Scientific Research Applications
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate is widely used in scientific research, including:
Chemistry: As a reagent in nucleotide synthesis and modification.
Biology: Essential for PCR, DNA sequencing, and other DNA polymerase-based techniques.
Medicine: Used in diagnostic assays and therapeutic research.
Industry: Employed in the production of DNA-based products and biotechnological applications.
Mechanism of Action
The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair, ensuring the accurate transmission of genetic information.
Comparison with Similar Compounds
Similar Compounds
- Deoxyadenosine-5’-triphosphate (dATP)
- Deoxyguanosine-5’-triphosphate (dGTP)
- Deoxycytidine-5’-triphosphate (dCTP)
Uniqueness
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate is unique due to its specific role in incorporating thymidine into DNA. Unlike other nucleotides, it pairs exclusively with adenine, ensuring the proper structure and function of DNA.
Properties
IUPAC Name |
sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);/q-1;+1/t6-,7+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJRVVFGVXKUKF-HNPMAXIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2NaO14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18423-43-3 |
Source


|
| Record name | Thymidine 5â?²-triphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
![(1R,3S,5R,7R,8Z,12R,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B8071590.png)

![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)
![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)


![(1S,4Z,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20Z,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8071641.png)


![2H-Oxacyclotetradecino[2,3-d]isoindole-2,18(5H)-dione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B8071653.png)
![4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13S,14aR)-](/img/structure/B8071659.png)


